![molecular formula C15H14FN3O2S B5510250 N-(4-fluorophenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide](/img/structure/B5510250.png)
N-(4-fluorophenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex molecules akin to "N-(4-fluorophenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide" often involves multi-step reactions, starting from simpler building blocks. For instance, a related compound was synthesized through a reaction involving substituted phenyl furan/thiophene, highlighting the use of thiophene derivatives as crucial intermediates in the synthesis process (Shilpa A.S & Satish Kumar.M, 2023). The synthesis can involve hydrazinyl linkage formation, condensation reactions, and the introduction of fluorophenyl groups.
Molecular Structure Analysis
The molecular structure of such compounds is typically elucidated using various analytical techniques, including NMR, IR, and X-ray crystallography. The crystal structure of a similar thiophene-containing compound was determined, showing significant insights into its geometric configuration and intermolecular interactions (Amit Kumar et al., 2016). These studies are pivotal in understanding the spatial arrangement of atoms and the overall molecular geometry, which directly influence the compound's reactivity and properties.
Chemical Reactions and Properties
Compounds with this level of complexity often exhibit a broad range of chemical reactivities due to the presence of multiple functional groups. The reactivity can be explored through various organic transformations, such as nucleophilic substitutions, additions, and redox reactions. The chemical properties are deeply influenced by the molecular structure, with the electron-withdrawing fluorophenyl group and the electron-donating thiophene ring contributing to the compound's overall electronic characteristics.
Physical Properties Analysis
The physical properties, including melting point, solubility, and crystal structure, are essential for understanding the compound's behavior in different environments. These properties are influenced by the molecular structure, intermolecular forces, and the presence of specific functional groups. For related compounds, techniques like differential scanning calorimetry (DSC) and polarizing optical microscopy (POM) have been employed to study their mesomorphic and phase transition behaviors.
Chemical Properties Analysis
The chemical properties of such compounds are defined by their functional groups and overall molecular architecture. Studies on similar molecules have shown a range of activities, including antimicrobial and enzyme inhibitory effects, which are attributed to the compound's ability to interact with biological targets (G. Moustafa et al., 2018). These interactions are often explored through molecular docking studies, providing insights into the compound's potential biological relevance.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The compound has been studied for its antimicrobial activity. For instance, certain synthesized compounds similar in structure have shown effectiveness against various bacteria and fungi, indicating potential use in antimicrobial therapies (Sarvaiya, Gulati, & Patel, 2019).
Anticancer and Antiviral Potential
Research has also explored the anticancer and antiviral potential of related compounds. Some derivatives have shown inhibitory effects on Hepatitis C virus NS5B polymerase and demonstrated notable anticancer activity against various cancer cell lines (Çıkla, Tatar, Küçükgüzel, Şahin, Yurdakul, Basu, Krishnan, Nichols, Kaushik-Basu, & Küçükgüzel, 2013).
Polymer Solar Cell Applications
A study involving the use of related compounds in polymer solar cells has shown increased efficiency. The research indicates potential applications in renewable energy technologies (Cheng, Li, & Zhan, 2014).
Antimicrobial, Anticancer, and Antileishmanial Activities
Some related compounds exhibit a range of biological activities, including antimicrobial, anticancer, antileishmanial, and urease inhibition. This suggests potential for diverse therapeutic applications (Sirajuddin, Ali, Zaib, Iqbal, Tahir, & Hadda, 2015).
Fluorescent Probe for Biological and Environmental Applications
Research has been conducted on developing a ratiometric fluorescent probe, which can detect hydrazine in biological and water samples. This is indicative of environmental monitoring and diagnostic applications (Zhu, Xu, Sang, Zhao, Wang, Wu, Fan, Wang, & Li, 2019).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-N'-[(E)-thiophen-2-ylmethylideneamino]butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2S/c16-11-3-5-12(6-4-11)18-14(20)7-8-15(21)19-17-10-13-2-1-9-22-13/h1-6,9-10H,7-8H2,(H,18,20)(H,19,21)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPDDCRKRZGCKD-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=NNC(=O)CCC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=N/NC(=O)CCC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49818928 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-fluorophenyl)-N'-[(E)-thiophen-2-ylmethylideneamino]butanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

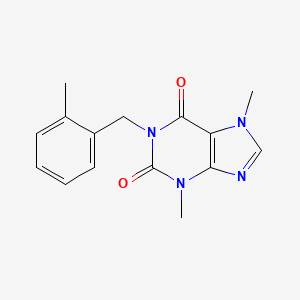
![6-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5510180.png)
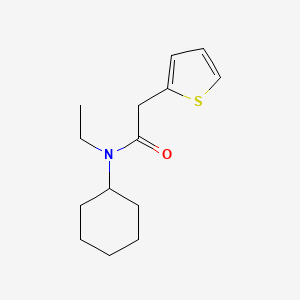
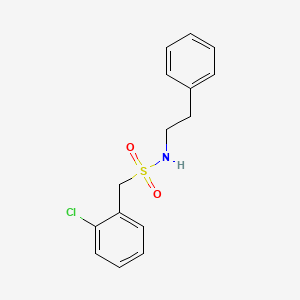
![(3S*,4R*)-4-(3-methoxyphenyl)-1-[(2-methoxypyridin-3-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5510195.png)
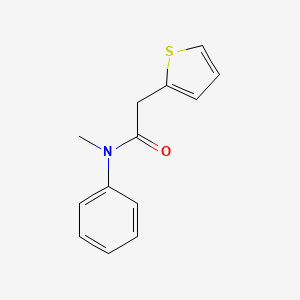
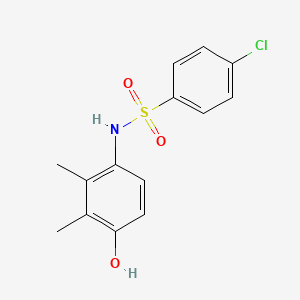
![2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B5510214.png)
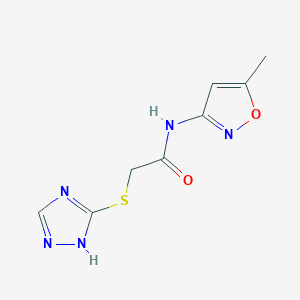
![1-methyl-3-(4-phenoxyphenyl)-4-[(2-phenyl-1-azetidinyl)methyl]-1H-pyrazole](/img/structure/B5510231.png)
![4-({2-[(3-methylbutanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5510232.png)
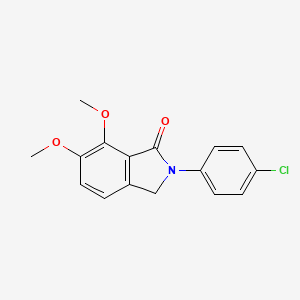
![1,4,6-trimethyl-2-oxo-5-{[3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanoyl]amino}-1,2-dihydro-3-pyridinecarboxamide hydrochloride](/img/structure/B5510238.png)
![2-[4-(dimethylamino)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B5510257.png)